molecular formula C12H14BrN3O2 B13552145 1-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrrole-3-carboxylicacid

1-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrrole-3-carboxylicacid

Cat. No.: B13552145
M. Wt: 312.16 g/mol
InChI Key: HCGWXYNOPDVPKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrrole-3-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a bromo, ethyl, and methyl group, and a pyrrole ring substituted with a carboxylic acid group

Preparation Methods

The synthesis of 1-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrrole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors to form the pyrazole ring, followed by the introduction of the bromo, ethyl, and methyl substituents. The pyrrole ring is then synthesized and coupled with the pyrazole derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .

Chemical Reactions Analysis

1-[(4-Bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

1-[(4-Bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrrole-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The pyrazole and pyrrole rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar compounds to 1-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrrole-3-carboxylic acid include other pyrazole and pyrrole derivatives. For example:

    1-(4-bromo-3-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carboxylic acid: Lacks the ethyl group, which may affect its reactivity and biological activity.

    1-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrrole-3-carboxylic acid: Substitution of bromo with chloro can lead to different chemical properties and reactivity.

    1-(4-bromo-3-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrrole-3-carboxylic acid: Lacks the methyl group, which can influence its steric and electronic properties

Properties

Molecular Formula

C12H14BrN3O2

Molecular Weight

312.16 g/mol

IUPAC Name

1-[(4-bromo-5-ethyl-2-methylpyrazol-3-yl)methyl]pyrrole-3-carboxylic acid

InChI

InChI=1S/C12H14BrN3O2/c1-3-9-11(13)10(15(2)14-9)7-16-5-4-8(6-16)12(17)18/h4-6H,3,7H2,1-2H3,(H,17,18)

InChI Key

HCGWXYNOPDVPKX-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1Br)CN2C=CC(=C2)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.